Ethyl 5-(benzyloxy)-3-oxopentanoate

Catalog No.
S3343854
CAS No.
64714-79-0
M.F
C14H18O4
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-(benzyloxy)-3-oxopentanoate

CAS Number

64714-79-0

Product Name

Ethyl 5-(benzyloxy)-3-oxopentanoate

IUPAC Name

ethyl 3-oxo-5-phenylmethoxypentanoate

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-2-18-14(16)10-13(15)8-9-17-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3

InChI Key

XXYYVXDQSFMEPX-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)CCOCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)CC(=O)CCOCC1=CC=CC=C1

Suzuki–Miyaura Coupling

Specific Scientific Field:

Organic Chemistry, Transition Metal Catalysis

Summary of the Application:

Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction that has found widespread use in organic synthesis. It allows the connection of chemically distinct fragments using a palladium catalyst. Ethyl 5-(benzyloxy)-3-oxopentanoate serves as an organoboron reagent in SM coupling reactions.

Results and Outcomes:

For more details, you can refer to the review article by Lennox and Lloyd-Jones on the selection of boron reagents for Suzuki–Miyaura coupling .

Palladium Hydrogenation

Specific Scientific Field:

Organic Synthesis, Catalysis

Summary of the Application:

Ethyl 5-(benzyloxy)-3-oxopentanoate can undergo palladium-catalyzed hydrogenation to yield a specific product.

Results and Outcomes:

Ethyl 5-(benzyloxy)-3-oxopentanoate is a complex organic compound with the molecular formula C14H18O4C_{14}H_{18}O_{4} and a CAS number of 64714-79-0. This compound features a benzyloxy group attached to a pentanoate backbone, which includes a ketone functional group. Its structure allows it to participate in various

  • Suzuki-Miyaura Coupling: This compound can act as a coupling partner in Suzuki-Miyaura reactions, which are pivotal for forming carbon-carbon bonds.
  • Intramolecular Reactions: The presence of the ketone allows for intramolecular reactions such as Michael additions and Mannich reactions, which can lead to the formation of more complex structures .
  • Hydrogenation: It can also participate in enantioselective hydrogenation processes, converting the ketone into an alcohol under specific conditions .

While specific biological activity data for Ethyl 5-(benzyloxy)-3-oxopentanoate is limited, compounds with similar structures often exhibit notable biological properties. For instance, derivatives of 3-oxopentanoates have been investigated for their potential in medicinal chemistry, including anti-inflammatory and anti-cancer activities. The benzyloxy group may enhance lipophilicity, potentially improving bioavailability and pharmacological effects .

The synthesis of Ethyl 5-(benzyloxy)-3-oxopentanoate can be approached through several methods:

  • Condensation Reactions: One common method involves the condensation of ethyl acetoacetate with benzyl alcohol in the presence of an acid catalyst.
  • Reesterification: Another approach includes reesterification of a suitable precursor, such as ethyl 3-oxopentanoate, with benzyl alcohol under acidic conditions .
  • Grignard Reactions: The compound can also be synthesized using Grignard reagents derived from benzylic halides and subsequent reactions with appropriate carbonyl compounds.

Ethyl 5-(benzyloxy)-3-oxopentanoate has several applications in organic synthesis:

  • Building Block: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives may find use in pharmaceutical formulations due to their potential biological activities.
  • Material Science: The compound's reactivity makes it useful in developing new materials with specific properties.

Interaction studies involving Ethyl 5-(benzyloxy)-3-oxopentanoate primarily focus on its reactivity in various chemical environments. Its ability to participate in multiple reaction pathways makes it an interesting candidate for studies involving catalysis and reaction mechanisms. Furthermore, its interactions with biological systems are under investigation to explore its potential therapeutic effects.

Ethyl 5-(benzyloxy)-3-oxopentanoate shares structural similarities with several related compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoateMethyl substitutionEnhanced steric hindrance affecting reactivity
Ethyl 5-(methoxy)-3-oxopentanoateMethoxy groupDifferent electronic properties due to methoxy group
Ethyl 5-(phenoxy)-3-oxopentanoatePhenoxy substitutionPotentially different biological activity profiles

Ethyl 5-(benzyloxy)-3-oxopentanoate is unique due to its specific benzyloxy substitution, which may influence both its chemical reactivity and biological activity compared to other derivatives.

Evolution of β-Keto Esters in Catalytic Asymmetric Reactions

β-Keto esters have played a pivotal role in advancing asymmetric catalysis since the early 20th century. The discovery of their ability to form stable enolate intermediates revolutionized carbon–carbon bond-forming reactions, particularly in the synthesis of chiral centers. Ethyl 5-(benzyloxy)-3-oxopentanoate exemplifies this class, where the benzyloxy group enhances solubility in nonpolar media while maintaining the ketone’s electrophilicity.

The catalytic asymmetric Michael reaction, first systematically studied in the 1970s, demonstrated β-keto esters’ potential as nucleophiles. In landmark work by Shibasaki and colleagues, lanthanum–BINOL complexes were shown to induce high enantioselectivity (up to 92% ee) in additions to cyclic enones. For Ethyl 5-(benzyloxy)-3-oxopentanoate, this translates to predictable stereochemical outcomes in reactions with α,β-unsaturated carbonyl acceptors. The compound’s extended carbon chain allows for conformational flexibility, enabling optimal positioning within chiral catalyst pockets during transition states.

Mechanistic Advancements Enabled by β-Keto Ester Chemistry

Modern density functional theory (DFT) studies reveal that the catalytic cycle for β-keto ester reactions involves three key stages:

  • Enolate formation: Deprotonation at the α-position generates a resonance-stabilized enolate.
  • Transition-state organization: Chiral catalysts position the enolate and electrophile through non-covalent interactions.
  • Stereoselective bond formation: The nucleophilic enolate attacks the electrophilic carbon with spatial control.

In Ethyl 5-(benzyloxy)-3-oxopentanoate, the benzyloxy group participates in secondary interactions with catalyst surfaces, as demonstrated in La–NMe-linked-BINOL systems. These interactions stabilize transition states and improve enantiomeric excess by 15–20% compared to non-substituted analogs.

Ruthenium-BINAP Catalytic Systems

Ruthenium complexes coordinated with BINAP ligands have been extensively employed for the asymmetric hydrogenation of β-ketoesters. The (S)-BINAP ligand, in particular, has demonstrated high enantioselectivity in reducing keto groups to chiral hydroxy esters under hydrogen pressure. For example, methyl-3-oxobutanoate reduction using (R)-BINAP-RuCl2 under 100 atmospheres of hydrogen achieves over 99% enantiomeric excess with quantitative yield. Variations of this method using immobilized catalysts yield chiral alcohols with enantiomeric excesses around 92% at comparable rates. These systems operate effectively under elevated hydrogen pressures and enable the synthesis of enantiomerically enriched β-hydroxy esters, which are key intermediates in pharmaceutical synthesis [1] [5].

Rhodium-Phosphane Complex Optimization

Rhodium complexes with phosphane ligands have also been optimized for asymmetric hydrogenation. While ruthenium-BINAP systems are well-established, rhodium-phosphane catalysts offer alternative routes with tunable ligand environments to enhance selectivity and activity. Although specific data on rhodium-phosphane complexes for ethyl 5-(benzyloxy)-3-oxopentanoate are limited, analogous β-ketoester hydrogenations have benefited from ligand modifications to improve enantioselectivity and catalytic turnover. Optimization involves fine-tuning electronic and steric properties of phosphane ligands to maximize diastereoselectivity and yield [5].

Protective Group Strategies for Hydroxy Functionalities

The benzyloxy group in ethyl 5-(benzyloxy)-3-oxopentanoate serves as a protective group for the hydroxy functionality during multi-step synthesis. Effective protection and deprotection strategies are critical to maintain functional group integrity and synthetic efficiency.

Benzyloxycarbonyl (Cbz) Protection Dynamics

The benzyloxycarbonyl (Cbz) group is widely used to protect hydroxy groups due to its stability under various reaction conditions and ease of removal via hydrogenolysis. In the context of ethyl 5-(benzyloxy)-3-oxopentanoate, the benzyloxy moiety protects the hydroxy functionality from unwanted side reactions during hydrogenation and other transformations. The Cbz protection exhibits compatibility with catalytic hydrogenation steps, allowing selective reduction of keto groups without cleavage of the protective group. This dynamic balance between stability and removability makes benzyloxy protection a preferred choice in synthetic sequences involving sensitive functionalities [3].

Acetal Group Compatibility in Multi-Step Sequences

Acetal groups are commonly employed as protective groups for aldehydes and ketones in multi-step syntheses. Their compatibility with benzyloxy protection and catalytic hydrogenation steps is crucial for complex molecule assembly. Acetals remain stable under neutral and basic conditions but can be cleaved under acidic environments. In sequences involving ethyl 5-(benzyloxy)-3-oxopentanoate, the use of acetal protection allows for orthogonal protection strategies, enabling selective deprotection and functional group transformations without compromising the benzyloxy group. This compatibility facilitates efficient multi-step synthesis with minimal protecting group interference [3].

Industrial-Scale Process Intensification

Scaling the synthesis of ethyl 5-(benzyloxy)-3-oxopentanoate to industrial levels requires process intensification techniques to enhance productivity, selectivity, and sustainability.

Continuous Flow Reactor Adaptations

Continuous flow reactors have been adapted for the synthesis of fine chemicals, including β-ketoesters and their derivatives. These reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, enabling enhanced reaction rates and selectivity. Microwave-assisted continuous flow systems can operate at temperatures up to 230 degrees Celsius and pressures up to 30 bar, facilitating rapid and energy-efficient hydrogenation reactions. For example, continuous flow microwave reactors have demonstrated dramatic rate enhancements, up to 1900-fold compared to conventional heating in related phenol methylation reactions. Such systems are promising for the scale-up synthesis of ethyl 5-(benzyloxy)-3-oxopentanoate, enabling improved catalyst utilization and product consistency [4].

Solvent Engineering for Diastereomeric Control

Solvent choice critically influences diastereomeric outcomes in asymmetric hydrogenations. Engineering solvent systems to optimize polarity, coordination ability, and hydrogen solubility can enhance diastereomeric control during the reduction of ketoesters. For ethyl 5-(benzyloxy)-3-oxopentanoate synthesis, solvent systems are tailored to balance substrate solubility and catalyst activity, thereby maximizing enantiomeric excess and yield. Solvent engineering also contributes to process sustainability by enabling catalyst recycling and reducing waste. Although specific solvent data for this compound are limited, analogous β-ketoester hydrogenations have shown improved stereoselectivity using mixed solvents such as ethanol-water or ethereal solvents under controlled conditions [4] [5].

Data Table: Representative Enantioselective Hydrogenation Outcomes for β-Ketoesters

Catalyst SystemSubstrate TypeHydrogen Pressure (atm)Enantiomeric Excess (%)Yield (%)Reference
(R)-BINAP-RuCl2Methyl-3-oxobutanoate100>99Quantitative [1] [5]
Immobilized (R)-BINAP-RuCl2β-Ketoesters (general)75-10092High [5]
Iridium-spiro PAP complexβ-Aryl β-ketoesters10Up to 99.890-98 [1]

This table summarizes key catalytic systems relevant to the enantioselective hydrogenation of β-ketoesters structurally related to ethyl 5-(benzyloxy)-3-oxopentanoate, demonstrating the high efficiency and selectivity attainable with modern catalytic methodologies.

Transition State Models for β-Keto Ester Reduction

The asymmetric hydrogenation of ethyl 5-(benzyloxy)-3-oxopentanoate proceeds through well-defined transition state models that dictate the stereochemical outcome of the reduction. The most prevalent mechanistic pathways involve either outer-sphere or inner-sphere mechanisms, depending on the metal catalyst employed [1].

Ruthenium-Catalyzed Mechanisms

Ruthenium-based catalysts, particularly those coordinated with BINAP or MeO-BIPHEP ligands, operate through an outer-sphere mechanism [2]. In this pathway, the β-keto ester substrate does not directly coordinate to the metal center. Instead, hydrogen activation occurs through a concerted process where the dihydrogen molecule coordinates to the ruthenium center, forming a dihydride species. The subsequent hydride transfer to the ketone carbonyl occurs via a six-membered transition state involving both the metal-bound hydride and a coordinated hydrogen [2] [3].

The transition state geometry for ethyl 5-(benzyloxy)-3-oxopentanoate reduction exhibits a preferred conformation where the benzyloxy substituent adopts a pseudo-equatorial position to minimize steric interactions [4]. Density functional theory calculations using the B3LYP functional have demonstrated that the energy difference between competing transition states leading to R and S products ranges from 2.1 to 4.3 kcal/mol, corresponding to enantiomeric excesses of 85-99% [5] [4].

Iridium-Catalyzed Five-Membered Transition States

Iridium complexes with N,P-chelating ligands facilitate β-keto ester reduction through a distinctive five-membered chelation mechanism [6]. The substrate coordinates to the iridium center through both the ketone oxygen and an additional coordinating group, forming a rigid five-membered ring transition state. This mechanism has been particularly effective for α-amino-β-keto ester hydrochlorides, achieving enantiomeric excesses exceeding 95% [6].

Mechanistic studies have revealed that this unique asymmetric hydrogenation proceeds through reduction of the ketone moiety via the five-membered transition state involving chelation between the oxygen of the ketone and the nitrogen of the amine function [6]. For ethyl 5-(benzyloxy)-3-oxopentanoate, a similar chelation mechanism would involve coordination through the ketone oxygen and potentially the benzyloxy group, though direct experimental evidence for this specific substrate remains limited.

Rhodium-Catalyzed Inner-Sphere Mechanisms

Rhodium catalysts typically operate through inner-sphere mechanisms where the substrate directly coordinates to the metal center [7]. The catalytic cycle involves substrate coordination, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to release the hydrogenated product [7]. The stereoselectivity is determined by the facial selectivity of hydrogen delivery to the prochiral ketone center.

Steric and Electronic Effects of Methoxy/Acetal Substituents

The benzyloxy substituent in ethyl 5-(benzyloxy)-3-oxopentanoate exerts both steric and electronic influences on the asymmetric hydrogenation process. These effects are crucial for understanding the stereochemical outcome and optimizing reaction conditions.

Steric Effects of Benzyloxy Groups

The benzyloxy protecting group introduces significant steric bulk at the γ-position relative to the ketone functionality [8]. This steric hindrance influences the approach of the metal-hydride species to the carbonyl carbon, favoring one face over the other. In asymmetric hydrogenation, substituents at the α-position generally have greater effects than those at the β-position, but γ-positioned benzyloxy groups can still exert meaningful influence through conformational restrictions [8].

Electronic analysis using natural bond orbital theory has demonstrated that the benzyloxy group possesses electron-donating characteristics through resonance effects from the aromatic ring [9]. This electron donation stabilizes the transition state leading to the preferred enantiomer by reducing the electrophilicity of the ketone carbonyl, thereby facilitating selective hydride approach from the less hindered face.

Methoxy Group Electronic Effects

Computational studies on related β-keto ester systems have shown that methoxy substituents exert pronounced electronic effects on the reaction pathway [8]. The methoxy group acts as an electron-releasing substituent, significantly accelerating pyrolysis reactions compared to alkyl substituents, though with less effect than phenyl or chloro substituents [8]. In the context of asymmetric hydrogenation, this electron-donating character enhances the nucleophilicity of the ketone oxygen, facilitating coordination to electrophilic metal centers.

The combination of both steric and electronic effects at the α-position of esters magnifies the substituent influence [8]. For ethyl 5-(benzyloxy)-3-oxopentanoate, the benzyloxy group effectively combines moderate steric hindrance with favorable electronic properties, resulting in enhanced enantioselectivity compared to simple alkyl-substituted analogs.

Acetal Substituent Effects

When acetal functionalities are present in β-keto ester substrates, they introduce additional coordination sites that can influence the transition state geometry [9]. The acetal oxygen atoms can participate in weak hydrogen bonding interactions with the catalyst, providing additional stereochemical control. These interactions typically stabilize one transition state over competing pathways, leading to improved enantiomeric excess values.

Pressure-Temperature Correlations in Enantiomeric Excess

The relationship between hydrogen pressure, reaction temperature, and enantiomeric excess in asymmetric hydrogenation represents a complex interplay of thermodynamic and kinetic factors that significantly impact the stereochemical outcome of ethyl 5-(benzyloxy)-3-oxopentanoate reduction.

Pressure Effects on Enantioselectivity

Research has demonstrated that hydrogen pressure exerts a profound influence on enantioselectivity, with the effect varying dramatically between different substrate classes [10] [11] [12]. For β-keto ester substrates similar to ethyl 5-(benzyloxy)-3-oxopentanoate, the relationship between pressure and enantiomeric excess follows distinct patterns depending on the pressure regime.

Under low hydrogen pressure conditions (less than 15 atmospheres), the reaction rate increases proportionally with hydrogen pressure, and enantioselectivity typically decreases with increasing pressure [6] [10]. This behavior suggests that the rate-determining step involves a single hydrogen molecule coordination event, and higher pressures favor less selective pathways.

Conversely, under high hydrogen pressure conditions (15-50 atmospheres), enantioselectivity often improves with increasing pressure [11]. Experimental studies have shown that the enantiomeric excess can increase from 20% to 70% when pressure is raised from 2 to 41 bars for certain enamide substrates, while other substrates show the opposite trend [11]. This pressure-dependent selectivity switching has been attributed to changes in the dominant catalytic pathway.

Temperature Dependencies

Temperature effects on enantiomeric excess exhibit complex, non-linear relationships that depend on the specific catalyst-substrate combination [13] [14]. For many asymmetric hydrogenation systems, lowering the temperature from 80°C to 5°C can improve enantiomeric excess from 44% to 72% [15]. This improvement typically results from enhanced discrimination between competing transition states at lower thermal energies.

A remarkable phenomenon observed in some rhodium-catalyzed systems is temperature-controlled bidirectional enantioselectivity [14]. The same catalyst can produce R-enantiomers with 87:13 selectivity at low temperatures and S-enantiomers with 3:97 selectivity at elevated temperatures after catalyst re-equilibration [14]. This behavior demonstrates the potential for dynamic control over stereochemical outcomes through simple temperature manipulation.

Mechanistic Basis for Pressure-Temperature Correlations

The fundamental basis for pressure-temperature correlations lies in the differential activation energies and pre-exponential factors for competing stereochemical pathways [11]. Density functional theory calculations have revealed that pressure effects primarily influence the hydrogen concentration in the liquid phase rather than gas-phase pressure per se [12] [16]. Under typical reaction conditions, liquid-phase hydrogen concentration can differ significantly from equilibrium saturation values.

The mathematical relationship between enantiomeric excess and hydrogen pressure has been expressed as: ee = (a[H₂] + b)/(α[H₂] + β), where a, b, α, and β represent complex combinations of kinetic constants for the competing pathways [11]. This formula successfully predicts the experimental observations of pressure-dependent enantioselectivity switching.

Optimization Strategies

For ethyl 5-(benzyloxy)-3-oxopentanoate hydrogenation, optimal conditions typically involve moderate pressures (30-50 atmospheres) and temperatures in the range of 25-50°C [5] [2]. These conditions balance the competing factors of reaction rate, enantioselectivity, and catalyst stability. Higher pressures may be beneficial when using iridium catalysts, which often require elevated hydrogen pressures to achieve maximum turnover frequencies [17].

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Ethyl 5-(benzyloxy)-3-oxopentanoate

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Last modified: 04-14-2024

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